Methyl 4,8,12-trimethyltridecanoate

Description

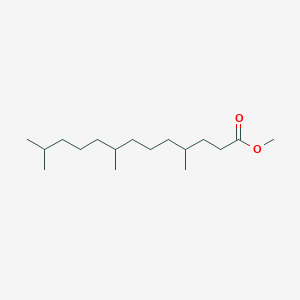

Structure

2D Structure

3D Structure

Properties

CAS No. |

10339-74-9 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

methyl 4,8,12-trimethyltridecanoate |

InChI |

InChI=1S/C17H34O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-17(18)19-5/h14-16H,6-13H2,1-5H3 |

InChI Key |

UQMZQVKOCCCWIL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCC(=O)OC |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCC(=O)OC |

Synonyms |

4,8,12-Trimethyltridecanoic acid methyl ester |

Origin of Product |

United States |

Natural Occurrence and Distribution Patterns of Methyl 4,8,12 Trimethyltridecanoate

Geological and Sedimentary Matrices

The detection of Methyl 4,8,12-trimethyltridecanoate and its parent acid in geological records, particularly in sediments, is crucial for reconstructing past environments and understanding the fate of organic matter.

Marine and Lacustrine Sediment Characterization

4,8,12-trimethyltridecanoic acid has been identified as a component of lipid extracts from both marine and lacustrine sediments. Its presence is typically linked to the microbial degradation of phytol, which is abundant in phytoplankton. In marine sediments, bacterial communities have been shown to metabolize phytol, leading to the formation of various isoprenoid acids, including 4,8,12-trimethyltridecanoic acid. nih.govresearchgate.net Studies on denitrifying bacteria from marine sediments have demonstrated that the degradation of (E)-phytol proceeds without significant production of phytanic acid, but can lead to the formation of 4,8,12-trimethyltridecanoic acid. researchgate.net

A notable example from a lacustrine environment is the Eocene-aged Messel oil shale in Germany, a UNESCO World Heritage site. wikipedia.org This ancient lake sediment is renowned for its exceptional fossil preservation. wikipedia.org Geochemical analysis of the Messel shale has identified 4,8,12-trimethyltridecanoic acid, confirming its long-term preservation potential and its role as a biomarker for the microbial reworking of primary biological material (e.g., chlorophyll from algae) within the ancient lake's ecosystem. researchgate.net

Hydrocarbon-Polluted Environmental Systems

In environments contaminated by petroleum, the presence of 4,8,12-trimethyltridecanoic acid can signal the microbial biodegradation of crude oil components. Specifically, it is a known metabolite from the breakdown of phytane (2,6,10,14-tetramethylhexadecane), a branched-chain alkane common in many crude oils. nih.gov The structural similarity between phytane and the phytyl chain of chlorophyll means that microbes capable of degrading one can often process the other.

Research has shown that certain bacteria accumulate lipids containing unusual fatty acids when grown on hydrocarbons. For instance, Nocardia globerula was found to accumulate triacylglycerols containing 4,8,12-trimethyltridecanoic acid when cultivated on pristane, another branched alkane. researchgate.net Similarly, Mycobacterium ratisbonense strain SD4 produces isoprenoid wax esters derived from the oxidation of phytane. nih.govresearchgate.net The detection of these compounds serves as an indicator of bioremediation processes in hydrocarbon-polluted systems.

Paleoenvironmental and Geochemical Indicators

The presence and relative abundance of 4,8,12-trimethyltridecanoic acid and other isoprenoid acids in ancient sediments serve as powerful paleoenvironmental and geochemical indicators. geologyscience.ru As this acid is a product of the degradation of phytol, its occurrence in sediment layers points to the historical presence of photosynthetic organisms and subsequent microbial processing of their organic matter. geologyscience.runih.gov

The study of such lipid biomarkers in geological records like the Messel shale allows scientists to reconstruct the conditions of past ecosystems. researchgate.netnih.gov For example, the types and distribution of these isoprenoid compounds can provide clues about the oxygen levels (oxic vs. anoxic) of the depositional environment. geologyscience.ru While phytanic acid formation can occur under anaerobic conditions, the pathways leading to pristanic acid and 4,8,12-trimethyltridecanoic acid often involve aerobic reactions, making their relative ratios useful, albeit complex, indicators of past redox conditions. geologyscience.ru

Biological Sources and Their Ecological Contexts

The primary biological sources of this compound's parent acid are microorganisms, although it has been detected in some plant-derived profiles.

Microbial Production and Accumulation

The principal pathway for the biosynthesis of 4,8,12-trimethyltridecanoic acid is the microbial oxidation of phytol or phytane. nih.govresearchgate.net Phytol, the diterpene alcohol side-chain of chlorophyll, is released upon the degradation of plant and algal matter. nih.gov Various bacteria in environments like marine sediments can metabolize this free phytol. nih.govresearchgate.net

One proposed pathway involves a Baeyer-Villiger-type oxidation of a ketone intermediate (6,10,14-trimethylpentadecan-2-one), which is formed from phytol. This enzymatic oxidation produces an ester that is subsequently hydrolyzed and oxidized to yield 4,8,12-trimethyltridecanoic acid, which can then be readily metabolized by the bacteria through β-oxidation. nih.gov This process has been demonstrated in bacterial communities isolated from marine sediments under both aerobic and denitrifying conditions. nih.gov

The table below summarizes key research findings on the microbial sources and the conditions under which the parent acid of this compound is produced.

| Microbial Source | Substrate | Key Product | Environmental Context |

| Marine Bacterial Communities | (E)-Phytol | 4,8,12-trimethyltridecanoic acid | Aerobic & Denitrifying Conditions |

| Nocardia globerula | Pristane | 4,8,12-trimethyltridecanoic acid | Hydrocarbon Degradation |

| Mycobacterium ratisbonense | Phytane | Isoprenoid metabolites | Hydrocarbon Degradation |

Plant-Derived Metabolomic Profiles

While microbial sources are dominant, there is limited evidence of 4,8,12-trimethyltridecanoic acid in the metabolome of some plants. In a study of the scent of the "old man" cactus (Cephalocereus senilis), 4,8,12-trimethyltridecanoic acid was identified as one of the volatile compounds. nih.gov This suggests a potential, though likely minor, biosynthetic pathway in certain plant species, distinct from the more common microbial degradation pathways. The direct ester, this compound, was not specified in this finding.

Animal and Insect Excretions/Secretions

This compound has been identified in the secretions of various insects, where it can play a role in chemical communication.

Research has shown its presence in the Dufour's gland of certain ant species. The Dufour's gland secretions in ants are known to contain a variety of chemical compounds that can be used for signaling purposes.

In some species of stink bugs, related methyl-branched long-chain esters serve as components of male-produced sex pheromones. For instance, the sex pheromone of the stink bug Edessa meditabunda contains methyl 4,8,12-trimethylpentadecanoate and methyl 4,8,12-trimethyltetradecanoate. nih.govresearchgate.net While these are structurally similar, they are distinct from this compound.

The uropygial glands of some birds also produce a variety of chemical compounds, although the specific presence of this compound is not consistently documented across all species. nih.gov

The following table summarizes the documented occurrence of this compound and related compounds in animal and insect secretions.

| Species | Secretion Source | Compound | Primary Function |

| Various Ant Species | Dufour's Gland | This compound | Chemical Signaling |

| Edessa meditabunda (Stink Bug) | Pheromone Gland | Methyl 4,8,12-trimethylpentadecanoate | Sex Pheromone |

| Edessa meditabunda (Stink Bug) | Pheromone Gland | Methyl 4,8,12-trimethyltetradecanoate | Sex Pheromone |

Biosynthetic and Metabolic Pathways Involving Methyl 4,8,12 Trimethyltridecanoate

Microbial Biotransformation Mechanisms

Microorganisms play a crucial role in the degradation and transformation of complex organic molecules, including isoprenoid precursors. They possess diverse metabolic capabilities that enable them to utilize these compounds as carbon and energy sources.

The carbon skeleton of Methyl 4,8,12-trimethyltridecanoate originates from the degradation of larger isoprenoid compounds, primarily phytol. Phytol is an alcohol side-chain of chlorophyll, the pigment that gives plants their green color. youtube.com In the guts of ruminant animals, microbial fermentation of plant materials liberates phytol, which is then converted by microbial activity into phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). wikipedia.orgyoutube.com This process also occurs in marine environments, where phytol from phytoplankton is converted into phytanic acid and enters the food chain. youtube.comresearchgate.net

Certain bacteria have been specifically identified for their ability to break down isoprenoids. For example, Pseudomonas citronellolis is a species known for degrading these types of compounds. nih.gov The aerobic degradation of these precursors is the initial step that makes the branched-chain fatty acid available for further metabolic processing by microbial systems. researchgate.netfrontiersin.org A novel biosynthetic pathway for the early steps of isoprenoid synthesis has also been identified in bacteria like E. coli and Zymomonas mobilis, highlighting the diverse microbial strategies for handling these molecules. nih.gov

The formation of this compound from its corresponding carboxylic acid (4,8,12-trimethyltridecanoic acid) is an esterification reaction. In microorganisms, this process is typically catalyzed by enzymes such as esterases or lipases. These enzymes facilitate the transfer of an acyl group from a donor molecule to an alcohol, in this case, methanol (B129727). While specific enzymes for the methylation of TMTD are not extensively documented, the general mechanisms are well-understood in microbial metabolism. For instance, engineered yeasts have been used to produce various fatty acid-derived esters, such as acetate esters for insect pheromones, demonstrating the cellular machinery for such reactions. researchgate.net

Conversely, hydrolysis is the process by which the ester bond in this compound is cleaved to yield 4,8,12-trimethyltridecanoic acid and methanol. This reaction is also catalyzed by esterases and is a critical step in making the fatty acid available for catabolic pathways like beta-oxidation.

The breakdown of branched-chain fatty acids like those derived from phytol requires specialized oxidative pathways because the methyl branches obstruct the standard beta-oxidation process. smpdb.canepjol.info

Alpha-Oxidation: Phytanic acid, the primary precursor, cannot be directly metabolized by beta-oxidation due to the presence of a methyl group on its beta-carbon (C-3). wikipedia.orgresearchgate.net Microbes, like mammals, first employ alpha-oxidation to remove a single carbon from the carboxyl end. wikipedia.orgmicrobenotes.com This process converts phytanic acid into pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), which now has a methyl group at the alpha-position (C-2), making it a suitable substrate for the next stage. researchgate.netportlandpress.com

Beta-Oxidation: Once pristanic acid is formed, it can be degraded via the beta-oxidation pathway, a process conserved in prokaryotes. researchgate.netwikipedia.orgnih.gov In each cycle of beta-oxidation, the fatty acid chain is shortened by two carbons, releasing a molecule of acetyl-CoA. nih.gov For branched chains like pristanic acid, the process yields alternating molecules of acetyl-CoA and propionyl-CoA. The compound 4,8,12-trimethyltridecanoic acid (TMTD) is a direct product of the beta-oxidation of pristanic acid. researchgate.net

The table below summarizes the key enzymatic steps in the microbial degradation of phytanic acid.

| Pathway | Substrate | Key Enzyme Type | Product | Description |

| Alpha-Oxidation | Phytanic Acid | Phytanoyl-CoA Dioxygenase | Pristanic Acid | Removes one carbon from the carboxyl end to bypass the β-methyl branch. wikipedia.org |

| Beta-Oxidation | Pristanic Acid | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, etc. | 4,8,12-trimethyltridecanoic acid, Acetyl-CoA, Propionyl-CoA | Sequential two-carbon cleavage of the fatty acid chain to generate energy and metabolic intermediates. researchgate.netwikipedia.org |

Eukaryotic Metabolic Systems

In eukaryotes, including mammals and insects, sophisticated systems exist for the metabolism of branched-chain fatty acids, which can lead to the formation of this compound or utilize its parent acid in signaling pathways.

In mammalian cells, the breakdown of phytanic acid occurs primarily within subcellular organelles called peroxisomes. nepjol.infoaginganddisease.orgnih.gov The process is crucial, as the accumulation of phytanic acid is toxic and leads to neurological conditions like Refsum disease. wikipedia.orgmicrobenotes.comnih.gov

The metabolic pathway mirrors the microbial one, beginning with alpha-oxidation followed by beta-oxidation.

Activation and Alpha-Oxidation: Phytanic acid is first activated to phytanoyl-CoA. wikipedia.org It then undergoes alpha-oxidation, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH), to form pristanic acid. wikipedia.orgresearchgate.net This entire process is believed to occur within the peroxisomes. wikipedia.org

Peroxisomal Beta-Oxidation: Pristanic acid is subsequently degraded through several cycles of beta-oxidation within the peroxisome. wikipedia.orgnih.gov This process shortens the carbon chain, producing acetyl-CoA, propionyl-CoA, and the intermediate 4,8-dimethylnonanoyl-CoA. portlandpress.comaginganddisease.org The formation of 4,8,12-trimethyltridecanoic acid occurs during these beta-oxidation cycles.

Mitochondrial Oxidation: The shorter-chain acyl-CoA products, such as 4,8-dimethylnonanoyl-CoA, are then transported to the mitochondria for complete oxidation to carbon dioxide and water. portlandpress.comaginganddisease.orgnih.gov

| Process | Location | Key Enzyme/System | Function |

| Alpha-Oxidation | Peroxisome | Phytanoyl-CoA hydroxylase (PHYH) | Converts phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, the first step in forming pristanic acid. researchgate.netnih.gov |

| Beta-Oxidation | Peroxisome | Peroxisomal β-oxidation enzymes | Degrades pristanic acid into shorter-chain fatty acids, including 4,8,12-trimethyltridecanoic acid. portlandpress.comnih.gov |

| Final Oxidation | Mitochondria | Mitochondrial β-oxidation enzymes | Completes the breakdown of the shorter-chain fatty acids produced in the peroxisome. smpdb.caaginganddisease.org |

Insects utilize fatty acids as precursors for the biosynthesis of a vast array of chemical signals, including sex pheromones. nih.govresearchgate.net These biosynthetic pathways involve a series of enzymatic modifications to standard fatty acids, including desaturation, chain-shortening, and functional group transformation. oup.comnih.gov

The structure of this compound, a branched-chain fatty acid ester, is consistent with compounds produced through these pathways.

Origin from Branched-Chain Fatty Acids: Some insects, like the German cockroach, derive their pheromones from methyl-branched fatty acyl-CoA moieties. nih.gov

Chain-Shortening via Beta-Oxidation: Pheromones often have specific chain lengths (typically C10-C18). researchgate.netoup.com Insects achieve this specificity through limited or controlled beta-oxidation of longer fatty acid precursors to generate an acyl-CoA of the desired length. oup.com

Functional Group Modification: The resulting fatty acyl-CoA is then modified. It can be reduced to a fatty alcohol by a fatty acyl-reductase (FAR), oxidized to an aldehyde, or esterified to form an acetate ester. researchgate.netnih.gov The formation of a methyl ester like this compound would require a specific methyltransferase enzyme.

While this specific compound is not widely cited as a known insect pheromone, its biosynthesis is plausible through the established enzymatic machinery that insects use to create their chemical communication signals from branched fatty acid precursors. nih.gov

Ecological and Biological Roles of Methyl 4,8,12 Trimethyltridecanoate and Its Analogs

Chemoecological Interactions

Chemoecology focuses on the chemical interactions between living organisms. Methyl 4,8,12-trimethyltridecanoate and its analogs are involved in such interactions, particularly in the realm of insect communication and potentially within complex microbial communities.

While direct evidence for this compound acting as a pheromone is limited, its close structural analogs have been identified as key components in the chemical signaling of certain insects. A notable example is the male-produced sex pheromone of the stink bug, Edessa meditabunda, a pest of soybean crops. nih.gov The pheromone is a blend of two male-specific compounds: the major component, methyl 4,8,12-trimethylpentadecanoate, and a minor component, methyl 4,8,12-trimethyltetradecanoate. nih.govresearchgate.net These compounds are produced in a specific ratio, and bioassays have demonstrated that the major component alone is sufficient to attract females. nih.govresearchgate.netrsc.org The structural similarity of these compounds to this compound, differing only in the length of the carbon backbone, suggests a shared biosynthetic origin and a potential for similar semiochemical activity in other insect species.

The biosynthesis of such branched-chain esters in insects is thought to occur through a modified fatty acid pathway. researchgate.net The presence of methyl branches at specific positions is crucial for the molecule's activity, highlighting the high degree of specificity in pheromonal communication. The unique structures of these compounds, sometimes arising from irregular terpenoid biosynthetic pathways, underscore the diversity of chemical languages in the insect world. researchgate.net

Table 1: Pheromonal Analogs of this compound in Edessa meditabunda

| Compound | Role in Pheromone Blend |

|---|---|

| Methyl 4,8,12-trimethylpentadecanoate | Major Component |

The rhizosphere, the soil region directly influenced by plant roots, is a hotspot of microbial activity. Plant roots exude a variety of organic compounds, including sugars, amino acids, and fatty acids, which shape the composition and function of the microbial community. mdpi.com While direct studies on the role of this compound in the rhizosphere are not available, the functions of branched-chain fatty acids (BCFAs) in bacteria provide a basis for its putative role.

Biogeochemical Cycling and Environmental Significance

Beyond direct organismal interactions, this compound and its parent acid are part of the broader biogeochemical cycles of carbon and organic matter.

Soil organic matter is a complex mixture of compounds derived from the decomposition of plant and animal residues and microbial biomass. msuextension.org Fatty acids, including branched-chain fatty acids, are known components of soil organic matter. The degradation of plant-derived materials, such as chlorophyll, can release phytol, which is then microbially transformed into phytanic acid, a branched-chain fatty acid. nih.govresearchgate.net The subsequent breakdown of phytanic acid can lead to the formation of shorter branched-chain fatty acids.

While the direct contribution of this compound to soil organic matter has not been quantified, it is expected to follow a similar fate as other fatty acids. Upon its release into the environment, it can be hydrolyzed to 4,8,12-trimethyltridecanoic acid and then metabolized by microorganisms. The carbon from this compound can be incorporated into microbial biomass, which, upon cell death, contributes to the stable organic matter pool in the soil. The addition of organic matter, including fatty acids, can influence soil properties such as pH and cation exchange capacity. researchgate.netcore.ac.uk

The presence and abundance of specific lipid biomarkers can provide insights into biological processes and environmental conditions. nih.gov For instance, the accumulation of phytanic acid in human tissues is a biomarker for certain metabolic disorders. nih.gov 4,8,12-Trimethyltridecanoic acid is considered a presumed breakdown product of the beta-oxidation of pristanic acid, which itself is a degradation product of phytanic acid. hmdb.ca Therefore, elevated levels of 4,8,12-trimethyltridecanoic acid in biological samples could potentially indicate alterations in fatty acid metabolism. hmdb.ca

In a broader environmental context, the profile of branched-chain fatty acids in sediments and soils can be used to infer the composition of past and present microbial communities. However, there is currently no evidence to suggest that this compound specifically serves as a widely used indicator for particular environmental conditions.

Putative Biochemical Functions

The biochemical functions of this compound are not well-documented directly. However, based on the metabolism of structurally similar branched-chain fatty acids, a putative metabolic pathway can be inferred.

In bacteria, the metabolism of fatty acids is a central process for energy production and the generation of building blocks for cellular components. youtube.com Branched-chain fatty acids are synthesized using branched-chain acyl-CoA primers, which are often derived from branched-chain amino acids. nih.govnih.gov

It is likely that this compound would first be hydrolyzed to its corresponding carboxylic acid, 4,8,12-trimethyltridecanoic acid, by esterases. nih.govebi.ac.uknih.gov This acid would then likely undergo beta-oxidation, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy generation. The methyl branches on the carbon chain would require specific enzymatic machinery for their removal or for bypassing the block they present to the standard beta-oxidation pathway. The metabolism of 4,8,12-trimethyltridecanoic acid is presumed to be a part of the fatty acid metabolism pathway. hmdb.ca

Role as Energy Storage Components

Branched-chain fatty acids, including phytanic acid and by extension, this compound, are components of triglycerides, which are the primary form of energy storage in animals. youtube.com When energy is required, these fatty acids are released from adipose tissue and transported to cells for oxidation.

The metabolism of phytanic acid for energy production is a multi-step process involving both peroxisomal and mitochondrial pathways. Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be directly broken down by β-oxidation. youtube.com Instead, it first undergoes α-oxidation within the peroxisomes. youtube.comnih.gov This initial step removes the first carboxyl group, shortening the carbon chain by one atom and producing pristanic acid. youtube.com Pristanic acid, now lacking the obstructive methyl group at the β-position, can then proceed through several cycles of β-oxidation in the peroxisomes, followed by further oxidation in the mitochondria to generate energy in the form of ATP. youtube.comyoutube.com

The metabolic pathway of phytanic acid is summarized in the table below:

| Metabolic Pathway of Phytanic Acid |

| Step |

| 1 |

| 2 |

| 3 |

| 4 |

This table illustrates the sequential breakdown of phytanic acid for energy production.

Antioxidant Mechanisms

The role of phytanic acid and its analogs in relation to oxidative stress is complex and appears to be concentration-dependent. While not a classical antioxidant, its metabolic regulation is crucial for preventing oxidative damage.

At normal physiological concentrations, some branched-chain fatty acids are suggested to have roles in modulating cellular signaling pathways, which may include anti-inflammatory effects. nih.govmdpi.com For instance, phytanic acid can activate nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), which is involved in regulating lipid metabolism and may have downstream effects on inflammatory responses. youtube.commdpi.com

However, in certain genetic disorders such as Refsum disease, a deficiency in the enzyme responsible for the α-oxidation of phytanic acid leads to its accumulation in tissues. youtube.comnih.gov Elevated levels of phytanic acid are toxic and have been shown to induce significant oxidative stress. nih.govnih.gov This occurs through several mechanisms:

Mitochondrial Impairment: High concentrations of phytanic acid can disrupt the mitochondrial respiratory chain, leading to the increased production of reactive oxygen species (ROS), such as superoxide radicals. nih.gov

Induction of ROS Generation: Studies have demonstrated that phytanic acid can directly induce the generation of ROS in both isolated mitochondria and intact cells. nih.gov

Disruption of Calcium Homeostasis: Phytanic acid accumulation can interfere with intracellular calcium signaling, which is closely linked to mitochondrial function and the generation of oxidative stress. nih.gov

The pro-oxidant effects of phytanic acid accumulation are detailed in the table below:

| Pro-oxidant Mechanisms of Phytanic Acid Accumulation |

| Mechanism |

| Mitochondrial Dysfunction |

| Direct ROS Generation |

| Altered Calcium Signaling |

This table summarizes the key mechanisms by which the accumulation of phytanic acid can lead to oxidative stress.

Advanced Analytical and Spectroscopic Methodologies for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like methyl 4,8,12-trimethyltridecanoate. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. nih.gov

Metabolite Profiling and Identification

In the context of metabolomics, GC-MS is instrumental in profiling and identifying this compound within complex biological extracts. After extraction and derivatization to its methyl ester form, the compound is introduced into the GC system. The separation is typically achieved on a capillary column, where compounds are partitioned between a stationary phase and a mobile carrier gas based on their boiling points and polarities. The retention time, the time it takes for the compound to elute from the column, provides the first layer of identification.

Upon elution, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. jeol.com The mass spectrum of this compound will exhibit a specific pattern of fragment ions. The molecular ion peak, if present, corresponds to the mass of the intact molecule (m/z 270.5). nih.gov Key fragment ions are also observed, which are characteristic of the compound's structure. For instance, the NIST Mass Spectrometry Data Center reports a spectrum for this compound with 128 distinct peaks, with the most abundant peak (top peak) at an m/z of 87 and the second highest at m/z 43. nih.gov By comparing the obtained mass spectrum with established libraries, such as the NIST database, a confident identification of this compound can be made. nih.govresearchgate.net

Quantification and Relative Abundance Analysis

Beyond identification, GC-MS is a primary tool for the quantification of this compound. By constructing a calibration curve with known concentrations of a pure standard, the concentration of the analyte in an unknown sample can be determined. The area of the chromatographic peak corresponding to this compound is directly proportional to its concentration. This allows for the determination of its absolute or relative abundance in a given sample. For accurate quantification, an internal standard—a compound with similar chemical properties but a different mass that is added in a known amount to both standards and samples—is often employed to correct for variations in sample preparation and instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. nih.gov Unlike mass spectrometry, which provides information about the mass-to-charge ratio of the molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy would reveal distinct signals for the protons in different parts of the molecule. For instance, the protons of the methyl ester group (-OCH₃) would appear as a singlet at a characteristic chemical shift. The protons of the three methyl groups attached to the main chain at positions 4, 8, and 12 would also produce unique signals, likely appearing as doublets due to coupling with the adjacent methine protons. The complex multiplet patterns in the upfield region of the spectrum would correspond to the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the long hydrocarbon chain.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. spectrabase.comrsc.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group will appear at a downfield chemical shift, while the carbons of the methyl groups and the long aliphatic chain will resonate at upfield positions. The chemical shifts of the carbons at the branch points (C4, C8, and C12) would be particularly informative for confirming the positions of the methyl substituents. Public databases like PubChem provide access to predicted and experimental NMR data for this compound. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. journalajacr.com When a sample of this compound is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak would be expected in the region of 1740-1720 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. journalajacr.com The presence of C-H bonds in the methyl and methylene groups would be confirmed by stretching vibrations typically observed in the 2950-2850 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester linkage would appear in the 1300-1000 cm⁻¹ range. journalajacr.com The bending vibrations of the methyl groups can also be observed, providing further evidence for the compound's structure. journalajacr.com

Hyphenated Techniques and Advanced Separation Methods

To enhance the separation and identification of this compound in highly complex mixtures, advanced hyphenated techniques are employed. Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers significantly higher resolution than conventional GC-MS. In GCxGC, two different GC columns with orthogonal separation mechanisms are used in series, providing a much more detailed separation of the sample components.

Furthermore, the use of soft ionization techniques in mass spectrometry, such as field ionization (FI) or chemical ionization (CI), can be advantageous. jeol.com Unlike the hard ionization of EI, soft ionization methods typically produce a more abundant molecular ion peak and less fragmentation, which can be crucial for confirming the molecular weight of the compound, especially when a library match is ambiguous. jeol.com

Computational Approaches in Ligand-Target Interaction Studies

While direct experimental data on ligand-target interactions of this compound is not extensively available in the public domain, computational approaches are invaluable for predicting and understanding such interactions. Molecular docking and molecular dynamics simulations can be used to model the binding of this compound to potential protein targets.

Synthetic Strategies for Research and Reference Material Production

Chemical Synthesis of Methyl 4,8,12-trimethyltridecanoate and its Precursors

The general chemical synthesis of this compound typically begins with the synthesis of its corresponding carboxylic acid, 4,8,12-trimethyltridecanoic acid. nih.gov This precursor is a branched-chain fatty acid that can be synthesized through various laboratory methods. evitachem.com One common final step is the esterification of the synthesized 4,8,12-trimethyltridecanoic acid with methanol (B129727) to yield the target methyl ester. evitachem.com

The parent acid, 4,8,12-trimethyltridecanoic acid, is structurally related to phytanic acid and pristanic acid, which are branched-chain fatty acids found in the human diet and animal fats. nih.govwikipedia.org The biosynthetic precursor for these related natural compounds is often phytol, a component of chlorophyll, which is oxidized in ruminant animals to form phytanic acid. youtube.com This natural pathway provides a conceptual basis for synthetic routes that may start from similar branched-chain building blocks.

Stereoselective Synthesis of Bioactive Isomers

Significant research has been dedicated to the stereoselective synthesis of specific isomers of this compound, particularly because its biological activity as a pheromone is dependent on its stereochemistry. researchgate.netnih.gov The molecule has two primary stereocenters at the C4 and C8 positions, leading to four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R).

A highly effective strategy for synthesizing these isomers involves the connection of three distinct chiral building blocks. nih.gov This approach provides precise control over the absolute configuration of the final product. By strategically swapping the sequence in which these building blocks are introduced, different stereoisomers can be selectively produced. nih.gov

Key chiral precursors used in these syntheses include:

(R)- and (S)-citronellol

Methyl (S)-3-hydroxy-2-methylpropionate

The coupling of these chiral fragments is a critical step. Researchers have successfully employed the Fouquet-Schlosser variant of the Grignard reaction for this purpose. nih.gov This methodology has enabled the synthesis of four stereoisomers of methyl 4,8,12-trimethylpentadecanoate, a closely related pheromone component, demonstrating the feasibility of this approach for producing specific isomers of this compound. researchgate.netnih.gov Although the absolute configuration of the natural pheromone of the stink bug Edessa meditabunda could not be determined due to the chromatographic inseparability of the isomers, this synthetic work provides access to the most likely bioactive candidates for further study. nih.gov

Table 1: Chiral Building Blocks for Stereoselective Synthesis

| Chiral Precursor | Purpose in Synthesis |

|---|---|

| (R)-Citronellol | Provides a chiral center for building the carbon backbone. nih.gov |

| (S)-Citronellol | Provides the opposite chirality to (R)-citronellol. nih.gov |

Derivatization for Enhanced Analytical Detection and Study

For analytical purposes, especially in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is a common and often necessary step. researchgate.net The primary goal of derivatization is to modify a compound to increase its volatility and thermal stability, which is essential for GC analysis. gcms.cz It also improves peak shape and detector response. gcms.cz

While this compound is an ester and already suitable for GC analysis, derivatization is critical when analyzing its precursor acid or when dealing with complex biological samples where other interfering compounds with active hydrogen atoms (e.g., -OH, -COOH, -NH) are present. researchgate.netnih.gov

The most common derivatization technique for such analyses is silylation . nih.gov This process involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. gcms.cz The resulting TMS derivatives are more volatile, less polar, and more thermally stable. gcms.cznih.gov Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

Modern analytical laboratories may use fully automated derivatization protocols. nih.gov An automated TMS derivatization method can offer better reproducibility and higher throughput compared to manual methods, reducing the degradation of unstable derivatives by minimizing the time samples spend waiting on an autosampler. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis

| Reagent Type | Example Reagent | Target Functional Groups | Purpose |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | -OH, -COOH, -NH, -SH | Increases volatility and thermal stability for GC-MS analysis. nih.gov |

| Alkylation (Esterification) | Dimethylformamide dimethyl acetal | Carboxylic acids (-COOH) | Converts acids to methyl esters, increasing volatility. gcms.cz |

| Acylation | Heptafluorobutyrylimidazole (HFBI) | Alcohols, amines, phenols | Creates derivatives that are highly responsive to electron capture detectors (ECD). researchgate.net |

Future Research Directions and Unexplored Academic Avenues

Enzymatic Mechanisms and Genetic Regulation of Biosynthesis

A primary area for future investigation is the complete elucidation of the biosynthetic pathway of methyl 4,8,12-trimethyltridecanoate. The formation of its parent acid, 4,8,12-trimethyltridecanoic acid, has been observed in microorganisms like Nocardia globerula through the oxidation of the isoprenoid alkane, pristane. oup.com However, the precise enzymatic steps and the genetic machinery governing this conversion are not fully understood. Furthermore, the final and crucial step—the methylation of the carboxyl group to form the methyl ester—remains a significant knowledge gap.

Future research should focus on identifying the specific enzymes responsible for this pathway. It is hypothesized that a cascade of enzymes, including fatty acid synthases (FAS) with specificity for branched-chain precursors, is involved. researchgate.net The genetic regulation of these enzymes is another critical area of inquiry. Transcriptomic analyses of organisms known to produce similar branched-chain fatty acids could reveal clusters of co-regulated genes involved in this process. nih.govnih.govresearchgate.net

A key target for discovery is the methyltransferase that catalyzes the esterification of 4,8,12-trimethyltridecanoic acid. S-adenosyl-L-methionine (SAM)-dependent methyltransferases are known to play a role in the biosynthesis of various natural products, including the methylation of fatty acids in insects. nih.govresearchgate.netmdpi.commanchester.ac.uk For instance, the Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) from Drosophila melanogaster has demonstrated a broad substrate specificity for medium-chain fatty acids. researchgate.netnih.gov Future studies could explore analogous enzymes in organisms that produce this compound, investigating their substrate specificity and the genetic and epigenetic factors that regulate their expression. mdpi.commanchester.ac.uk

Table 1: Potential Enzymes and Genes for Future Investigation in the Biosynthesis of this compound

| Enzyme Class | Potential Role | Organism of Interest (Example) | Research Approach |

| Cytochrome P450 Monooxygenases | Initial oxidation of pristane | Nocardia species | Gene knockout studies, enzyme assays |

| Acyl-CoA Synthetase | Activation of fatty acid intermediates | Nocardia species, Insects | Proteomics, gene expression analysis |

| Fatty Acid Synthase (FAS) Complex | Elongation of branched-chain acyl-CoAs | Insects, Bacteria | Enzyme kinetics, structural biology |

| S-adenosyl-L-methionine (SAM)-dependent Methyltransferase | Esterification of the terminal carboxylic acid | Insects, Bacteria | Enzyme purification and characterization, comparative genomics |

Complex Chemoecological Systems and Multitrophic Interactions

The structural characteristics of this compound suggest it may function as a semiochemical—a signaling molecule that mediates interactions between organisms. Fatty acid-derived compounds, including esters, are widely used by insects as pheromones for communication in mating, aggregation, and defense. researchgate.netwikipedia.orgoup.com The specific branching pattern and methylation of this compound could confer a high degree of species-specificity to such signals. Unexplored research avenues in this domain include investigating its potential role as a pheromone or kairomone in various ecosystems.

The presence of its parent acid, 4,8,12-trimethyltridecanoic acid, in marine organisms, including sponges and fish, hints at its involvement in aquatic food webs. researchgate.netscielo.br It is plausible that this compound could act as a chemical cue in predator-prey interactions, host selection by parasites, or symbiotic relationships. Future studies should aim to identify the organisms that produce and detect this compound and to characterize the behavioral responses it elicits. This could involve electrophysiological studies on insect antennae, behavioral assays, and field trapping experiments using the synthesized compound.

Furthermore, the role of this molecule in multitrophic interactions, involving plants, herbivores, and their natural enemies, is a compelling area for future research. Herbivore-induced plant volatiles can attract predators and parasitoids, and it is conceivable that insect-derived compounds like this compound could modulate these complex communication networks.

Advanced Spectroscopic Characterization of Environmental Samples

While the chemical structure of this compound can be readily determined for a pure standard, a significant future challenge lies in its detection and characterization within complex environmental matrices. The development of advanced analytical methods is crucial for understanding its distribution and fate in natural systems such as soil, water, and sediments. unlv.edunih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. nih.gov Future research could employ high-resolution techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) to achieve the necessary selectivity and sensitivity to identify trace amounts of this compound in environmental samples. sepscience.comresearchgate.netsepscience.comnih.gov Such methods would allow for its differentiation from structurally similar isomers and other co-eluting matrix components.

Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for detailed structural elucidation, particularly for distinguishing between isomers. While challenging for trace-level analysis in environmental samples, NMR could be invaluable for characterizing the compound if it can be isolated in sufficient quantities. Future research could focus on developing selective extraction and purification techniques to enable detailed NMR analysis of this compound from biological and environmental sources.

Integrated Omics Approaches in Metabolic Studies

To gain a holistic understanding of the role of this compound in biological systems, future research should leverage integrated "omics" approaches. These technologies can provide comprehensive insights into the genetic, transcriptomic, proteomic, and metabolomic landscapes of organisms that produce or interact with this compound.

Transcriptomics , the study of the complete set of RNA transcripts, can be employed to identify the genes involved in the biosynthesis of this compound. frontiersin.orgacs.org By comparing the transcriptomes of pheromone glands and other tissues in insects, for example, researchers can pinpoint genes that are specifically upregulated during its production. nih.govnih.govresearchgate.net

Proteomics , the large-scale study of proteins, can be used to identify the enzymes directly involved in the metabolic pathway. By analyzing the protein expression profiles of organisms under conditions that stimulate the production of this compound, the specific synthases, reductases, and methyltransferases can be identified.

Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can be used to map the metabolic network associated with this compound. nih.govresearchgate.netresearchgate.net By analyzing the global metabolic profiles of organisms like Nocardia grown on different substrates, researchers can trace the flow of metabolites through the biosynthetic pathway and identify key intermediates. nih.govresearchgate.netresearchgate.net

Integrating these omics datasets will be crucial for constructing a complete picture of the biosynthesis, regulation, and function of this compound. This systems-level understanding will not only advance our fundamental knowledge of this specific compound but also provide a model for studying other novel natural products.

Q & A

Q. How can the molecular structure of methyl 4,8,12-trimethyltridecanoate be confirmed using spectroscopic techniques?

To confirm the structure, researchers typically employ a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

- NMR : and NMR spectra reveal branching patterns and methyl group positions. For example, methyl resonances at δ 0.8–1.2 ppm and ester carbonyl signals near δ 170 ppm are critical for backbone identification .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO) with an exact mass of 270.256 g/mol. Fragmentation patterns help identify branching points .

- IR : Ester carbonyl stretching (~1740 cm) and C-O-C vibrations (~1200 cm) validate the ester functional group .

Q. What are the key considerations in synthesizing this compound for research purposes?

Synthesis requires precise control over branching and esterification:

- Branching Strategy : Use iterative alkylation or Grignard reactions to introduce methyl groups at positions 4, 8, and 12. For example, allylic bromination followed by Pd-catalyzed coupling can extend carbon chains .

- Esterification : React the free acid (4,8,12-trimethyltridecanoic acid) with methanol under acid catalysis (e.g., HSO) or via Steglich esterification for milder conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the ester, while GC-MS validates purity .

Q. What stability and storage guidelines should be followed for this compound in laboratory settings?

- Storage : Store at –20°C in amber vials under inert gas (N/Ar) to prevent oxidation. Avoid exposure to moisture, as ester hydrolysis can occur .

- Stability : Monitor degradation via periodic GC-MS analysis. Hydrolysis products (free acid) appear as peaks with shorter retention times .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity as a pheromone?

The compound has eight stereoisomers due to chiral centers at positions 2, 6, and 10. Bioassays with Euschistus heros stink bugs reveal:

- Active Isomers : The 2S,6R,10S configuration is most attractive to females, while 2R,6S,10S acts as a repellent .

- Racemic Mixtures : Despite containing antagonistic isomers, racemic blends remain effective in field traps, suggesting synergistic effects with minor components like methyl decadienoate .

- Methodology : Stereoselective synthesis (e.g., chiral auxiliaries or enzymatic resolution) is critical for producing enantiopure samples .

Q. What methodologies resolve conflicting data on the attractant properties of stereoisomers in bioassays?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate isomers. Validate purity via NMR coupling constants .

- Dose-Response Studies : Test individual isomers at varying concentrations to identify threshold effects. For example, 2S,6R,10S shows activity at 1 ng/μL, while 2R,6S,10S requires >100 ng/μL to repel .

- Field vs. Lab Trials : Discrepancies arise due to environmental factors (e.g., wind, competing pheromones). Combine lab bioassays with field trapping to reconcile data .

Q. How can trace amounts of this compound be detected in complex matrices (e.g., archaeological residues)?

- Sample Preparation : Use solvent extraction (hexane/chloroform) followed by solid-phase extraction (C18 columns) to isolate lipids .

- GC-MS Analysis : Employ a DB-5MS column (30 m × 0.25 mm) with programmed heating (50–300°C). Key ions: m/z 270 (molecular ion), 143 (base peak from β-cleavage) .

- Co-Elution Confirmation : Compare retention times and mass spectra with synthetic standards. Detect co-occurring biomarkers (e.g., phytanic acid) to infer biological origins .

Q. What strategies optimize enantiomeric purity during stereoselective synthesis?

- Chiral Catalysts : Use asymmetric hydrogenation with Rh(I)-DuPHOS complexes to install methyl branches with >90% enantiomeric excess (ee) .

- Dynamic Resolution : Combine kinetic resolution (e.g., lipase-mediated ester hydrolysis) with racemization catalysts to recycle unwanted enantiomers .

- Analytical Validation : Measure ee via chiral GC or NMR with chiral shift reagents (e.g., Eu(hfc)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.